molecular formula C8H8N2O2 B14142935 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde CAS No. 108129-38-0

3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde

Katalognummer: B14142935
CAS-Nummer: 108129-38-0
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: ZHPJBWMZYFIRME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde is an organic compound with the molecular formula C8H8N2O2 It is a derivative of pyrazine, characterized by the presence of two aldehyde groups at the 2 and 5 positions and two methyl groups at the 3 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde typically involves the reaction of 3,6-dimethylpyrazine with a suitable oxidizing agent to introduce the aldehyde groups. One common method involves the use of selenium dioxide (SeO2) as the oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as acetic acid, and the temperature is maintained at around 80-100°C to ensure complete oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic oxidation methods, where a catalyst such as palladium on carbon (Pd/C) is employed, can also be explored to achieve higher selectivity and lower production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.

    Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: 3,6-Dimethyl-2,5-pyrazinedicarboxylic acid.

    Reduction: 3,6-Dimethyl-2,5-pyrazinedimethanol.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethylpyrazine: Lacks the aldehyde groups, making it less reactive in certain chemical reactions.

    3,5-Dimethyl-2,6-pyrazinedicarboxaldehyde: Similar structure but with different positioning of the methyl and aldehyde groups.

    2,3-Dimethylpyrazine: Another pyrazine derivative with different substitution patterns.

Uniqueness

3,6-Dimethyl-2,5-pyrazinedicarboxaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both methyl and aldehyde groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

108129-38-0

Molekularformel

C8H8N2O2

Molekulargewicht

164.16 g/mol

IUPAC-Name

3,6-dimethylpyrazine-2,5-dicarbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5-7(3-11)10-6(2)8(4-12)9-5/h3-4H,1-2H3

InChI-Schlüssel

ZHPJBWMZYFIRME-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)C=O)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.